molecular formula C8H9BrClNO B11719801 Methyl 2-Bromobenzimidate Hydrochloride

Methyl 2-Bromobenzimidate Hydrochloride

Cat. No.: B11719801
M. Wt: 250.52 g/mol
InChI Key: UOXVNXLJFYZVIL-UHFFFAOYSA-N
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Description

Methyl 2-Bromobenzimidate Hydrochloride is a chemical compound with the molecular formula C8H9BrClNO and a molecular weight of 250.52 g/mol. It is a useful research chemical often employed in various scientific studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Bromobenzimidate Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromobenzimidate Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidates, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Methyl 2-Bromobenzimidate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-Bromobenzimidate Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Chlorobenzimidate Hydrochloride
  • Methyl 2-Iodobenzimidate Hydrochloride
  • Methyl 2-Fluorobenzimidate Hydrochloride

Uniqueness

Methyl 2-Bromobenzimidate Hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile compound in various chemical reactions .

Biological Activity

Methyl 2-Bromobenzimidate Hydrochloride is an important compound in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its molecular formula, C8H9BrN2O·HCl, and is known for its electrophilic properties. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, which can significantly impact biological functions.

Mechanisms of Biological Activity

  • Electrophilic Interactions : this compound acts as an electrophile, facilitating interactions with nucleophilic sites on proteins. This interaction can lead to modifications in protein structure and function, which are crucial for understanding various biochemical pathways.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, making it a candidate for drug development against diseases where enzyme activity is dysregulated.
  • Antimicrobial Activity : Benzimidazole derivatives have shown a broad spectrum of antimicrobial properties. Research indicates that compounds similar to Methyl 2-Bromobenzimidate exhibit significant antibacterial and antifungal activities against various pathogens .

Antibacterial Activity

A study evaluating the antibacterial efficacy of benzimidazole derivatives found that several compounds demonstrated notable activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin .

CompoundMIC (μg/ml)Target Bacteria
Methyl 2-Bromobenzimidate12.5S. typhi
Standard (Ampicillin)100S. typhi
Standard (Ciprofloxacin)25S. typhi

Antifungal Activity

In addition to antibacterial properties, this compound has been implicated in antifungal activity. Studies show that benzimidazole derivatives can inhibit the growth of fungi such as Candida albicans, with MIC values indicating effectiveness comparable to established antifungal agents like griseofulvin .

Case Studies

  • Mechanistic Study on Protein Interaction : Research demonstrated that this compound modifies specific amino acid residues in target proteins, leading to altered enzymatic activity and potential therapeutic effects in disease models.
  • In Vivo Efficacy : In animal models, derivatives of Methyl 2-Bromobenzimidate were shown to reduce bacterial load significantly in infections caused by resistant strains, suggesting potential for clinical application in antibiotic-resistant infections.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

methyl 2-bromobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C8H8BrNO.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5,10H,1H3;1H

InChI Key

UOXVNXLJFYZVIL-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CC=C1Br.Cl

Origin of Product

United States

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